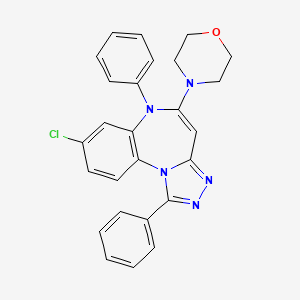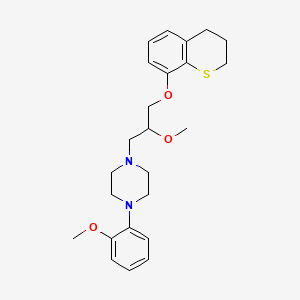
Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride: is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core, an azo linkage, and various functional groups such as hydroxyethyl, methylamino, and methoxy groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride typically involves the following steps:
Formation of the Benzothiazolium Core: The benzothiazolium core is synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The azo linkage is introduced by coupling the benzothiazolium core with a diazonium salt derived from 4-((2-hydroxyethyl)methylamino)aniline. This reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Methoxy and Methyl Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methylamino groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the azo linkage, converting it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazolium core and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide ions are used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and amides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazolium derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Acts as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
- Studied for its antimicrobial and antifungal activities.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry:
- Utilized in the production of dyes and pigments due to its vibrant color and stability.
- Employed in the development of advanced materials such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, methyl sulfate
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, chloride
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzothiazolium core and the type of counterion (chloride vs. methyl sulfate).
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Applications: While all these compounds share similar applications in chemistry and biology, specific structural features may make one compound more suitable for a particular application over others.
This detailed article provides a comprehensive overview of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
72121-85-8 |
|---|---|
分子式 |
C18H21ClN4O2S |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;chloride |
InChI |
InChI=1S/C18H21N4O2S.ClH/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;/h4-9,12,23H,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UFXVOQNHLSZMBQ-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)




